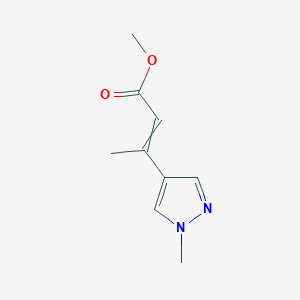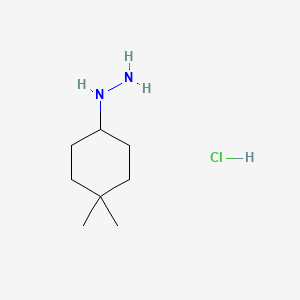
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H18N2·HCl. It is a derivative of hydrazine, characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 4-position and a hydrazine moiety. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: 4,4-Dimethylcyclohexanone is reacted with hydrazine hydrate in an acidic medium.
Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexylhydrazine hydrochloride
- 4-Methylcyclohexylhydrazine hydrochloride
- 4,4-Dimethylcyclohexanone hydrazone
Uniqueness
(4,4-Dimethylcyclohexyl)hydrazine hydrochloride is unique due to the presence of two methyl groups at the 4-position of the cyclohexyl ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H19ClN2 |
|---|---|
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
(4,4-dimethylcyclohexyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2)5-3-7(10-9)4-6-8;/h7,10H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
CAPVIOBIUYBXQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)NN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
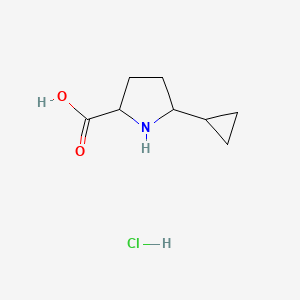
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)

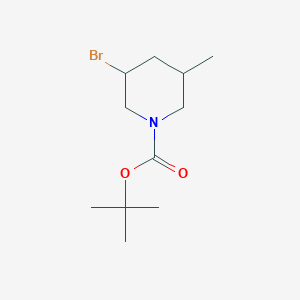

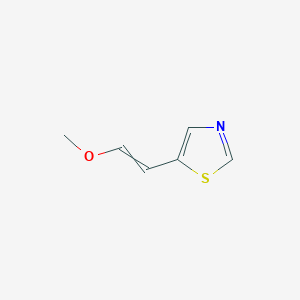
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
